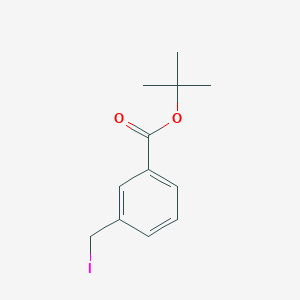

Tert-butyl 3-(iodomethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(iodomethyl)benzoate is a chemical compound with the CAS Number: 2151817-83-1 . It has a molecular weight of 318.15 . The IUPAC name for this compound is this compound . The compound is typically used in laboratory settings .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves the use of tert-butyl benzoate with nitriles catalyzed by Zn(ClO4)2·6H2O . This reaction is carried out under mild conditions and results in high yields of tert-butyl aryl sulfides .

Molecular Structure Analysis

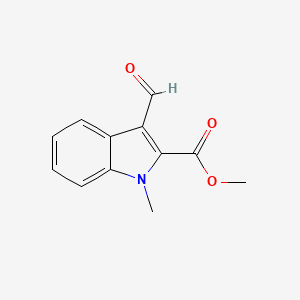

The InChI code for this compound is 1S/C12H15IO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3 . This code provides a specific description of the structure of the molecule.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthetic Organic Chemistry

Tert-butyl phenylazocarboxylates, similar in structure to tert-butyl 3-(iodomethyl)benzoate, have been recognized for their utility as versatile building blocks in synthetic organic chemistry. These compounds facilitate nucleophilic substitutions of the benzene ring under mild conditions, enabling the synthesis of a wide range of compounds. Furthermore, they support radical reactions that modify the benzene ring, including oxygenation and halogenation, showcasing their broad applicability in creating complex organic molecules (Jasch, Höfling, & Heinrich, 2012).

Materials Science

In materials science, tert-butyl 4-C(61)-benzoate derivatives, which share functional group similarities with this compound, have been synthesized and evaluated for their photovoltaic performance. These organofullerenes, including monoadduct, diadduct, and triadduct compounds, were investigated for their electrochemical and thermal properties, demonstrating their potential in improving the efficiency of photovoltaic devices. Such studies highlight the role of tert-butyl benzoate derivatives in the development of new materials for energy conversion (Liu et al., 2013).

Biomedical Research

Although the direct biomedical applications of this compound are not explicitly mentioned, related compounds have been explored for their potential in this field. For example, tert-butyl phenyl sulfoxide has been utilized as a traceless precatalyst in the synthesis of pharmaceuticals, suggesting that tert-butyl derivatives could play a significant role in drug synthesis and development. This highlights the potential for this compound and similar compounds to contribute to biomedical research, possibly through their use in synthesizing new therapeutic agents (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).

Properties

IUPAC Name |

tert-butyl 3-(iodomethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNXYSWNVXAPTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Fluorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2851279.png)

![N-(4-Methoxy-phenyl)-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2851281.png)

![4-amino-N-[4-[6-[(4-aminobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]benzamide](/img/structure/B2851283.png)

![N-(3-chlorobenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2851285.png)

![5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole](/img/structure/B2851286.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2851287.png)

![1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylicacidtert-Butylester Oxalate](/img/structure/B2851288.png)

![ethyl 1-(2,5-dimethylbenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2851296.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2851298.png)

![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2851299.png)